molecular formula C27H28N2O8S B11634708 Tetrahydrofuran-2-ylmethyl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Tetrahydrofuran-2-ylmethyl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11634708
M. Wt: 540.6 g/mol
InChI Key: WMTXUNDSEIEXRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(OXOLAN-2-YL)METHYL 4-(4-HYDROXY-3-METHOXY-5-NITROPHENYL)-2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE” is a complex organic molecule that may have potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of complex organic compounds typically involves multiple steps, each requiring specific reagents and conditions. For the compound , the synthetic route may involve the following steps:

    Formation of the oxolan-2-yl group: This step may involve the reaction of a suitable precursor with an oxirane derivative under acidic or basic conditions.

    Introduction of the hydroxy, methoxy, and nitro groups: These functional groups can be introduced through nitration, methylation, and hydroxylation reactions, respectively.

    Formation of the hexahydroquinoline core: This step may involve a multi-component reaction, such as the Hantzsch reaction, which combines an aldehyde, a β-ketoester, and an amine.

    Attachment of the thiophen-2-yl group: This step may involve a cross-coupling reaction, such as the Suzuki or Heck reaction, using a thiophene derivative and a suitable coupling partner.

    Formation of the carboxylate group: This step may involve the esterification of a carboxylic acid with an alcohol under acidic conditions.

Industrial Production Methods

Industrial production of complex organic compounds often involves optimizing the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group using oxidizing agents such as PCC or KMnO₄.

    Reduction: Reduction of the nitro group to an amine using reducing agents such as SnCl₂ or H₂/Pd.

    Substitution: Replacement of the methoxy group with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, CrO₃

    Reduction: SnCl₂, H₂/Pd, LiAlH₄

    Substitution: NaH, K₂CO₃, nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the nitro group may yield an amine.

Scientific Research Applications

The compound may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or activator of biological pathways.

    Medicine: As a potential drug candidate for the treatment of diseases.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of the compound will depend on its specific molecular targets and pathways. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. Alternatively, if the compound acts as a receptor agonist, it may bind to the receptor and activate downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (OXOLAN-2-YL)METHYL 4-(4-HYDROXY-3-METHOXY-5-NITROPHENYL)-2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE
  • (OXOLAN-2-YL)METHYL 4-(4-HYDROXY-3-METHOXY-5-NITROPHENYL)-2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE

Uniqueness

The uniqueness of the compound may lie in its specific combination of functional groups and its potential applications. For example, the presence of the oxolan-2-yl group may confer specific reactivity, while the combination of hydroxy, methoxy, and nitro groups may provide unique biological activity.

Properties

Molecular Formula

C27H28N2O8S

Molecular Weight

540.6 g/mol

IUPAC Name

oxolan-2-ylmethyl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C27H28N2O8S/c1-14-23(27(32)37-13-17-5-3-7-36-17)24(16-10-19(29(33)34)26(31)21(12-16)35-2)25-18(28-14)9-15(11-20(25)30)22-6-4-8-38-22/h4,6,8,10,12,15,17,24,28,31H,3,5,7,9,11,13H2,1-2H3

InChI Key

WMTXUNDSEIEXRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC(=C(C(=C4)OC)O)[N+](=O)[O-])C(=O)OCC5CCCO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.